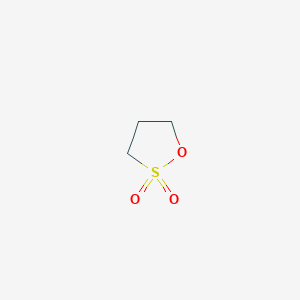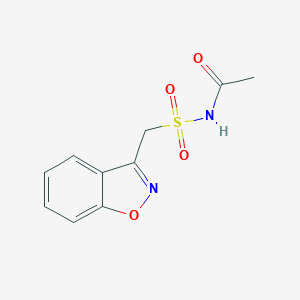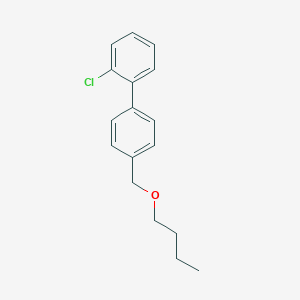
4-(n-Butoxymethyl)-2'-chlorobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro-: is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various methods, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Butoxymethyl Group: The butoxymethyl group can be introduced through an alkylation reaction. This involves the reaction of the biphenyl core with butyl bromide in the presence of a strong base, such as sodium hydride.
Chlorination: The final step involves the chlorination of the biphenyl derivative. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include nitrated, sulfonated, and halogenated derivatives, as well as various substituted biphenyl compounds.
科学的研究の応用
1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, while the butoxymethyl and chloro groups enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,1’-Biphenyl, 4’-(methoxymethyl)-2-chloro-
- 1,1’-Biphenyl, 4’-(ethoxymethyl)-2-chloro-
- 1,1’-Biphenyl, 4’-(propoxymethyl)-2-chloro-
Uniqueness
1,1’-Biphenyl, 4’-(butoxymethyl)-2-chloro- is unique due to the presence of the butoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
109523-86-6 |
|---|---|
分子式 |
C17H19ClO |
分子量 |
274.8 g/mol |
IUPAC名 |
1-(butoxymethyl)-4-(2-chlorophenyl)benzene |
InChI |
InChI=1S/C17H19ClO/c1-2-3-12-19-13-14-8-10-15(11-9-14)16-6-4-5-7-17(16)18/h4-11H,2-3,12-13H2,1H3 |
InChIキー |
HJCNCEDCDBDWLK-UHFFFAOYSA-N |
SMILES |
CCCCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
正規SMILES |
CCCCOCC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Key on ui other cas no. |
109523-86-6 |
同義語 |
4'-(Butoxymethyl)-2-chloro-1,1'-biphenyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


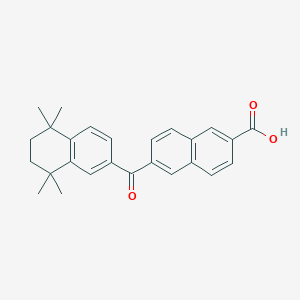
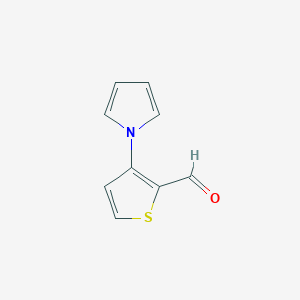
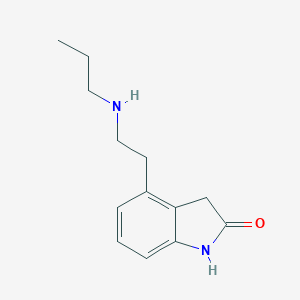
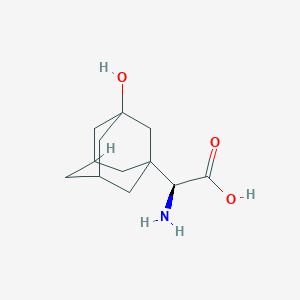
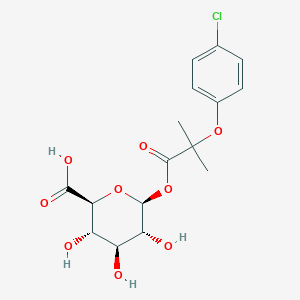
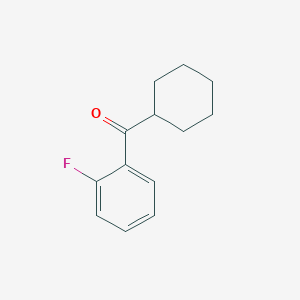
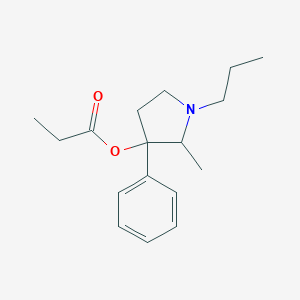
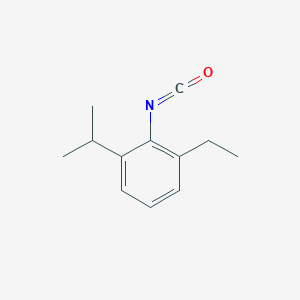
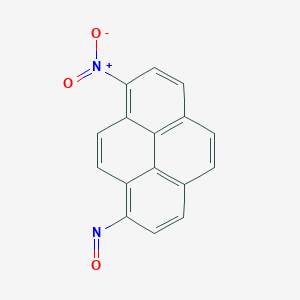
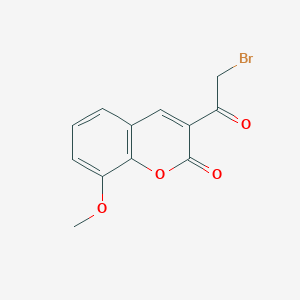
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride](/img/structure/B22680.png)
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
